2,3,3-Trimethyl-5-nitro-3H-indole
Overview
Description
2,3,3-Trimethyl-5-nitro-3H-indole is a chemical compound with the molecular formula C11H12N2O2 . It has an average mass of 204.225 Da and a monoisotopic mass of 204.089874 Da . It is also known by other names such as 2,3,3-Trimethyl-5-nitroindolenine .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 5-amino-2,3,3-trimethyl-3H-indole with p-nitrobenzaldehyde . Another method involves the nitration of 2,3,3-trimethylindolenine . The reaction is carried out in a conical flask with concentrated sulphuric acid and a pre-cooled mixture of concentrated sulphuric acid and concentrated nitric acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C11H12N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-6,12H,1H2,2-3H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary based on the conditions. For instance, the reaction with p-nitrobenzaldehyde can proceed in two directions, depending on the temperature .Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.23 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .Scientific Research Applications
Catalytic Hydrogenation and Ring Cleavage
2,3,3-Trimethyl-3H-indole demonstrates significant reactivity in the presence of nitrile oxides, forming 1,2,4-oxadiazolo[4,5-a]indolines. These compounds, upon catalytic hydrogenation over Raney nickel, result in the cleavage of the oxadiazole ring, yielding nearly quantitative products (Malamidou-Xenikaki & Coutouli-argyropoulou, 1990).
Synthesis of Benzoxazines
2,3,3-Trimethyl-3H-indoles engage in reactions with 4-nitro-2-chloromethylphenol, leading to the formation of 5a,6-dihydro-12H-indolo[2,1-b][1,3]-benzoxazines. These compounds, when treated with acids or bases, transform into indole derivatives through dihydrooxazine ring opening (Shachkus, Degutis, & Urbonavichyus, 1989).
Fischer Indole Synthesis
The compound demonstrates utility in Fischer indole synthesis, where o,p-nitrophenylhydrazines react with ketones in acetic acid, leading to nitroindolenines. This reaction under specific conditions yields 2,3,3-trimethyl-5-nitro-indolenine (Sajjadifar et al., 2010).
Organocatalytic Michael Addition
2,3,3-Trimethyl-5-nitro-3H-indole is a key component in organocatalytic Michael addition of aliphatic aldehydes to indolylnitroalkenes. This process is pivotal for synthesizing optically pure tryptamine precursors, crucial in pharmaceutical research (Chen et al., 2013).
Synthesis of Indole Derivatives
The compound is also instrumental in the synthesis and structural characterization of various indole derivatives, including oxazine compounds. These syntheses contribute significantly to the development of novel compounds in chemical research (Chu-ping, 2011).
Corrosion Inhibition Research
Research has also explored the synthesis and application of 5-Nitro isatin derivatives, including this compound, for corrosion inhibition in metal surfaces, particularly in marine environments. This application has implications for materials science and engineering (Ahmed, 2018).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is associated with skin and eye irritation, and specific target organ toxicity (respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2,3,3-trimethyl-5-nitroindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDORSJSRAREODY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883978 | |
Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3484-22-8 | |
Record name | 2,3,3-Trimethyl-5-nitroindolenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3484-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003484228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3484-22-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key reactions 5-Nitro-2,3,3-trimethylindolenine undergoes with acyliso(thio)cyanates?
A: Research indicates that both 5-Methoxy-2,3,3-trimethylindolenine and 5-Nitro-2,3,3-trimethylindolenine react with acyliso(thio)cyanates, showcasing their potential as building blocks in heterocyclic chemistry []. Specifically, 5-Nitro-2,3,3-trimethylindolenine reacts with these electrophiles to produce pyrimido[3,4-a]indoles []. This reaction pathway highlights the influence of the nitro group on the reactivity of the indolenine system.
Q2: Can the nitro group in 5-Nitro-2,3,3-trimethylindolenine be further modified?
A: While not directly addressed in the provided research, a related paper sheds light on this possibility []. The reduction of 5-Nitro-2,3,3-trimethylindolenine to 2,3,3-Trimethylindol-5-amine demonstrates the feasibility of transforming the nitro group []. This opens avenues for further derivatization and exploration of structure-activity relationships.
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